molecular formula C26H22N2O3 B451908 5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N'~2~-[(Z)-1-(2-NAPHTHYL)METHYLIDENE]-2-FUROHYDRAZIDE

5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N'~2~-[(Z)-1-(2-NAPHTHYL)METHYLIDENE]-2-FUROHYDRAZIDE

Cat. No.: B451908
M. Wt: 410.5g/mol
InChI Key: SVXPZUCBUPMPKL-YUMHPJSZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N’-[(Z)-naphthalen-2-ylmethylidene]furan-2-carbohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining an indene moiety, a naphthalene ring, and a furan ring, making it an interesting subject for research in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N’-[(Z)-naphthalen-2-ylmethylidene]furan-2-carbohydrazide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Indene Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Furan Ring: This step involves the reaction of the indene derivative with a furan-2-carbohydrazide under suitable conditions, such as refluxing in an appropriate solvent.

    Formation of the Naphthalene Derivative: The final step involves the condensation of the furan-indene intermediate with a naphthalen-2-ylmethylidene derivative under mild conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N’-[(Z)-naphthalen-2-ylmethylidene]furan-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound may serve as a probe to study various biochemical processes. Its interactions with biological macromolecules can provide insights into enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, the compound has potential applications as a drug candidate. Its structural features suggest it may exhibit biological activity, such as anti-inflammatory, anticancer, or antimicrobial properties.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N’-[(Z)-naphthalen-2-ylmethylidene]furan-2-carbohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s binding to these targets can modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]-2-furoic acid
  • 3-(2,3-Dihydro-1H-inden-5-yloxy)-3-oxo-2-phenylpropanoic acid
  • 3-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]piperidine

Uniqueness

Compared to similar compounds, 5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N’-[(Z)-naphthalen-2-ylmethylidene]furan-2-carbohydrazide stands out due to its unique combination of an indene moiety, a naphthalene ring, and a furan ring. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C26H22N2O3

Molecular Weight

410.5g/mol

IUPAC Name

5-(2,3-dihydro-1H-inden-5-yloxymethyl)-N-[(Z)-naphthalen-2-ylmethylideneamino]furan-2-carboxamide

InChI

InChI=1S/C26H22N2O3/c29-26(28-27-16-18-8-9-19-4-1-2-5-21(19)14-18)25-13-12-24(31-25)17-30-23-11-10-20-6-3-7-22(20)15-23/h1-2,4-5,8-16H,3,6-7,17H2,(H,28,29)/b27-16-

InChI Key

SVXPZUCBUPMPKL-YUMHPJSZSA-N

SMILES

C1CC2=C(C1)C=C(C=C2)OCC3=CC=C(O3)C(=O)NN=CC4=CC5=CC=CC=C5C=C4

Isomeric SMILES

C1CC2=C(C1)C=C(C=C2)OCC3=CC=C(O3)C(=O)N/N=C\C4=CC5=CC=CC=C5C=C4

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OCC3=CC=C(O3)C(=O)NN=CC4=CC5=CC=CC=C5C=C4

Origin of Product

United States

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